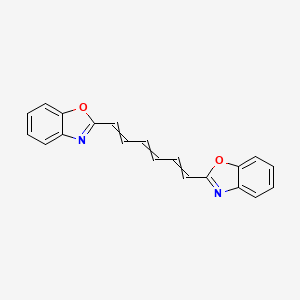
1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- is an organic compound that belongs to the class of diketones Diketones are characterized by having two ketone groups in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- can be achieved through several synthetic routes. One common method involves the Claisen condensation reaction between 3-hydroxybenzaldehyde and acetophenone, followed by a series of steps including reduction and oxidation to introduce the decanedione moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to maximize yield and purity. Specific details would depend on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the diketone groups would yield diols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ketone groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets would depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Decanedione: Lacks the phenyl and hydroxyphenyl groups, making it less complex.
1,4-Decanedione, 1-phenyl-: Similar structure but without the hydroxyphenyl group.
1,4-Decanedione, 1-(3-hydroxyphenyl)-: Similar but lacks the second phenyl group.
Uniqueness
1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- is unique due to the presence of both phenyl and hydroxyphenyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may provide enhanced properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
591249-02-4 |
|---|---|
Molekularformel |
C22H26O3 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-(3-hydroxyphenyl)-3-phenyldecane-1,4-dione |
InChI |
InChI=1S/C22H26O3/c1-2-3-4-8-14-21(24)20(17-10-6-5-7-11-17)16-22(25)18-12-9-13-19(23)15-18/h5-7,9-13,15,20,23H,2-4,8,14,16H2,1H3 |
InChI-Schlüssel |
GSBNTHXIXXLLNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C(CC(=O)C1=CC(=CC=C1)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)
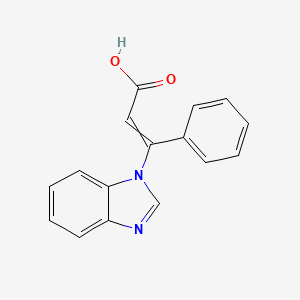
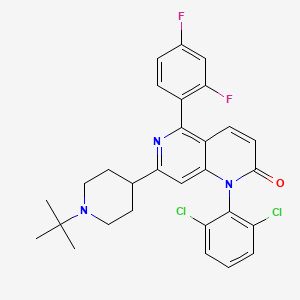
![2-[(4-Methoxyphenyl)methoxy]oxirane](/img/structure/B12569647.png)
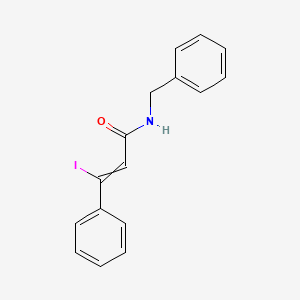
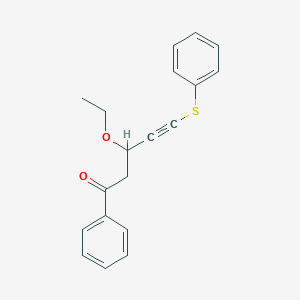
![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)
![[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12569675.png)

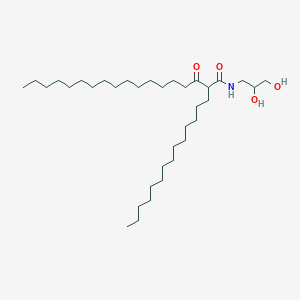
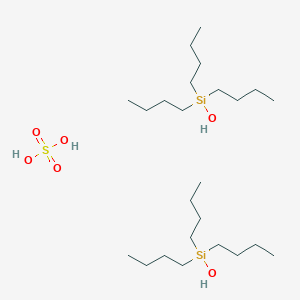
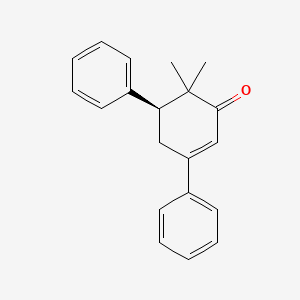
![ethyl 3-[[4-[4-(N'-ethoxycarbonylcarbamimidoyl)phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B12569705.png)
